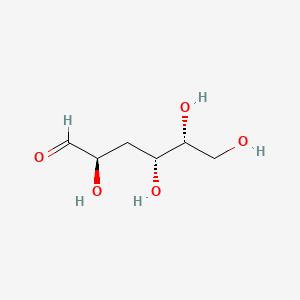

3-Deoxy-D-galactose

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

分子式 |

C6H12O5 |

|---|---|

分子量 |

164.16 g/mol |

IUPAC 名称 |

(2R,4R,5R)-2,4,5,6-tetrahydroxyhexanal |

InChI |

InChI=1S/C6H12O5/c7-2-4(9)1-5(10)6(11)3-8/h2,4-6,8-11H,1,3H2/t4-,5-,6-/m1/s1 |

InChI 键 |

KDSPLKNONIUZSZ-HSUXUTPPSA-N |

手性 SMILES |

C([C@H](C=O)O)[C@H]([C@@H](CO)O)O |

规范 SMILES |

C(C(C=O)O)C(C(CO)O)O |

同义词 |

3-deoxy-D-galactose 3-deoxy-D-xylo-hexose 3-deoxy-xylo-hexose |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3-Deoxy-D-galactose: Chemical Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Deoxy-D-galactose, a derivative of the monosaccharide D-galactose, is a molecule of significant interest in glycobiology and medicinal chemistry. The strategic removal of the hydroxyl group at the C-3 position imparts unique chemical and biological properties, distinguishing it from its parent sugar. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and known biological activities of this compound, with a focus on its potential applications in research and drug development.

Chemical Structure and Identifiers

This compound, also known as 3-Deoxy-D-xylo-hexose, possesses a chemical structure characterized by the absence of a hydroxyl group at the third carbon atom of the D-galactose backbone. This seemingly minor modification has profound effects on its stereochemistry and reactivity.

| Identifier | Value |

| IUPAC Name | (2R,4S,5R,6R)-6-(hydroxymethyl)oxane-2,4,5-triol |

| SMILES String | C1--INVALID-LINK--O)O)O">C@HCO |

| InChI Key | RJDIFQMDPPUATQ-CENXSKMPSA-N |

| Molecular Formula | C6H12O5 |

| Molecular Weight | 164.16 g/mol |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, formulation, and application in various experimental settings.

| Property | Value | Reference |

| Appearance | Colourless Syrup | [1] |

| Melting Point | 79-80 °C (for the protected intermediate 3-deoxy-1,2:5,6-di-O-isopropylidene-α-D-xylo-hexofuranose) | [2] |

| Boiling Point | Not available | |

| Solubility | Soluble in water |

Experimental Protocols

Synthesis of this compound

A common strategy for the synthesis of this compound involves the deoxygenation of a suitably protected D-galactose derivative. The following protocol is based on the synthesis of 3-deoxy-1,2:5,6-di-O-isopropylidene-α-D-xylo-hexofuranose, a key intermediate that can be deprotected to yield the final product.[2]

Step 1: Synthesis of 3-Deoxy-1,2:5,6-di-O-isopropylidene-α-D-xylo-hexofuranose

This step involves the reduction of a dithiocarbonate derivative of a protected galactose.

-

Materials: S-methyl 3-O-dithiocarbonate of 1,2:5,6-di-O-isopropylidene-α-D-galactofuranose, tributylstannane, dry toluene.

-

Procedure:

-

A solution of the S-methyl 3-O-dithiocarbonate derivative in dry toluene is added dropwise to a refluxing solution of tributylstannane in dry toluene.

-

The reaction mixture is refluxed overnight.

-

The solvent is removed by evaporation under reduced pressure.

-

The resulting oily residue is purified by chromatography to yield 3-deoxy-1,2:5,6-di-O-isopropylidene-α-D-xylo-hexofuranose.

-

Step 2: Deprotection to this compound

Acid-catalyzed hydrolysis is used to remove the isopropylidene protecting groups.

-

Materials: 3-deoxy-1,2:5,6-di-O-isopropylidene-α-D-xylo-hexofuranose, aqueous acetic acid.

-

Procedure:

-

The protected sugar is dissolved in a solution of aqueous acetic acid.

-

The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

The solvent is evaporated, and the residue is purified by chromatography to yield this compound.

-

Galactokinase Activity Assay

To investigate whether this compound can act as a substrate for galactokinase, a coupled enzymatic assay can be employed. This assay measures the production of ADP, which is stoichiometrically linked to the phosphorylation of the sugar.

-

Principle:

-

Galactokinase: this compound + ATP → this compound-1-phosphate + ADP

-

Pyruvate Kinase: ADP + Phosphoenolpyruvate → ATP + Pyruvate

-

Lactate Dehydrogenase: Pyruvate + NADH + H+ → Lactate + NAD+

-

-

Procedure:

-

Prepare a reaction mixture containing buffer (e.g., Tris-HCl), MgCl2, KCl, ATP, phosphoenolpyruvate, NADH, pyruvate kinase, and lactate dehydrogenase.

-

Add the this compound solution to initiate the reaction.

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

-

The rate of NADH oxidation is directly proportional to the galactokinase activity.

-

Biological Activity and Signaling Pathways

The biological role of this compound is an active area of research. While information on its specific metabolic fate and signaling pathways is limited, studies on related deoxy sugars provide valuable insights.

Deoxy sugars, in general, are known to be involved in various biological processes, including cell-cell recognition, signaling, and as components of antibiotics.[3] The absence of a hydroxyl group can render them resistant to certain enzymatic reactions or alter their binding affinity to proteins.

A fluorinated analog, 3-deoxy-3-fluoro-D-galactose, has been shown to be a substrate for aldose reductase, an enzyme implicated in the development of diabetic complications.[4] This suggests that this compound itself could potentially interact with carbohydrate-metabolizing enzymes.

The metabolic pathway of D-galactose in some bacteria proceeds via the DeLey-Doudoroff pathway, which involves the formation of 2-keto-3-deoxy-D-galactonate (KDG).[5] While this is not the direct metabolism of this compound, it highlights a catabolic route for a structurally related deoxy sugar acid.

Potential Signaling Pathway Involvement:

While no specific signaling pathways have been definitively elucidated for this compound, its structural similarity to D-galactose suggests potential interactions with galactose-mediated signaling. D-galactose has been used in research to induce aging models, and it has been shown to affect pathways such as the TLR4/NF-κB and YAP-CDK6 signaling pathways.[6][7] Future research is needed to determine if this compound can modulate these or other signaling cascades.

References

- 1. synthose.com [synthose.com]

- 2. connectsci.au [connectsci.au]

- 3. This compound | Benchchem [benchchem.com]

- 4. 3-Fluoro-3-deoxy-D-galactose: a new probe for studies on sugar cataract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Catabolism of 2-keto-3-deoxy-galactonate and the production of its enantiomers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. D-galactose induces astrocytic aging and contributes to astrocytoma progression and chemoresistance via cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 7. D-galactose induces senescence of glioblastoma cells through YAP-CDK6 pathway | Aging [aging-us.com]

The Biological Significance of 3-Deoxy-D-galactose: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Deoxy-D-galactose, a monosaccharide derivative lacking a hydroxyl group at the C-3 position, serves as a critical tool in glycobiology and therapeutic development. While not a central metabolite itself, its structural modifications provide unique insights into enzyme mechanisms and have led to the development of potent inhibitors for various disease targets. This technical guide delineates the biological significance of this compound and its derivatives, focusing on their roles in metabolic pathways, as enzymatic probes, and as precursors in drug discovery. Detailed experimental protocols, quantitative data, and pathway visualizations are provided to support further research and development in this area.

Metabolic Relevance: The DeLey-Doudoroff Pathway

While the primary route for D-galactose metabolism in many organisms is the Leloir pathway, certain bacteria, particularly Gram-negative species like Azotobacter vinelandii, utilize an alternative route known as the DeLey-Doudoroff pathway.[1][2] In this pathway, D-galactose is not directly phosphorylated but is first oxidized and then dehydrated to form 2-keto-3-deoxy-D-galactonate (KDG), a close structural relative of this compound.[1] This intermediate is then phosphorylated and cleaved into pyruvate and glyceraldehyde-3-phosphate, which enter central carbon metabolism.[1][3] The initial steps of this pathway highlight a metabolic strategy that bypasses the need for galactokinase, the first enzyme in the Leloir pathway. The enzymes of the DeLey-Doudoroff pathway are key to understanding bacterial carbohydrate metabolism and present potential targets for antimicrobial strategies.[1][4]

This compound Derivatives as Enzymatic Probes

The absence of the C-3 hydroxyl group makes this compound and its analogs powerful tools for investigating the substrate specificity and catalytic mechanisms of various enzymes that interact with galactose.

Galactokinase (GALK)

Galactokinase catalyzes the first committed step in the Leloir pathway: the phosphorylation of D-galactose to galactose-1-phosphate. Studies on the interaction of galactokinases with deoxy-galactose analogs have revealed the critical role of the hydroxyl groups in substrate recognition. While some galactokinases, like those from E. coli and humans, can tolerate modifications at the C-2 position, the C-3 hydroxyl group is often crucial for efficient binding and catalysis.[4][5][6] this compound is generally a poor substrate for galactokinase, underscoring the importance of the C-3 hydroxyl in the enzyme's active site.[7]

Aldose Reductase (AR)

Aldose reductase is the first enzyme in the polyol pathway, which becomes particularly active during hyperglycemic conditions and is implicated in diabetic complications. This enzyme reduces aldoses, including galactose, to their corresponding alditols. The fluorinated analog, 3-fluoro-3-deoxy-D-galactose (3-FDGal), has been shown to be an excellent substrate for dog lens aldose reductase, with a higher activity than D-galactose itself.[8] This property makes 3-FDGal a valuable probe for monitoring aldose reductase activity in tissues using 19F NMR.[8]

UDP-Galactopyranose Mutase (UGM)

UDP-galactopyranose mutase is a key enzyme in the biosynthesis of the cell walls of various pathogens, including Mycobacterium tuberculosis. It catalyzes the reversible conversion of UDP-galactopyranose (UDP-Galp) to UDP-galactofuranose (UDP-Galf). Fluorinated analogs of UDP-galactose have been used to probe the mechanism of this enzyme. UDP-(3-deoxy-3-fluoro)-D-galactose is a substrate for UGM, although its turnover rate is significantly lower than that of the natural substrate. This demonstrates that while the C-3 hydroxyl is not absolutely essential for binding, it plays a significant role in the catalytic efficiency of the enzyme.

Role in Drug Development and Therapeutics

Derivatives of this compound are at the forefront of developing novel therapeutics for a range of diseases, from fibrosis to cancer.

Galectin Inhibitors

Galectins are a family of β-galactoside-binding proteins that are implicated in inflammation, fibrosis, and cancer metastasis. The development of potent and selective galectin inhibitors is a major goal in drug discovery. 3-Azido-3-deoxy-D-galactose has emerged as a crucial synthetic intermediate for creating high-affinity galectin inhibitors.[9][10] The azido group at the C-3 position serves as a chemical handle for introducing various functionalities via click chemistry, leading to compounds that can interact with subsites adjacent to the primary galactose-binding pocket on the galectin protein.[11] This strategy has led to the development of thiodigalactoside-based inhibitors, such as TD139, which has entered clinical trials for the treatment of idiopathic pulmonary fibrosis.[9]

Boron Neutron Capture Therapy (BNCT)

Boron Neutron Capture Therapy (BNCT) is a targeted radiation therapy for cancer that requires the selective delivery of boron-10 (¹⁰B) to tumor cells. Researchers are exploring carbohydrate-based delivery agents to target cancer cells, which often exhibit altered glucose metabolism. The synthesis of 3-boronic-3-deoxy-D-galactose represents an effort to create novel BNCT agents.[12][13] The rationale is that the galactose scaffold could be recognized by transporters on cancer cells, leading to the accumulation of boron within the tumor, thereby enhancing the efficacy of neutron irradiation.[14][15]

Antimicrobial Potential

The fluorinated derivative, 3-Deoxy-3-fluoro-D-galactose (3DFGal), has been reported as a potential drug that can shift the metabolic pathway of gram-positive pathogens from glycolysis to gluconeogenesis.[16] This metabolic disruption could be a novel mechanism for antimicrobial action.

Quantitative Data Summary

The interaction of this compound derivatives with various enzymes has been quantified, providing valuable data for structure-activity relationship studies and drug design.

| Derivative | Enzyme | Organism/Tissue | Parameter | Value | Reference(s) |

| 3-Fluoro-3-deoxy-D-galactose | Aldose Reductase | Dog Lens | Km | 4.2 mM | [8] |

| UDP-(3-deoxy-3-fluoro)-D-galactose | UDP-Galactopyranose Mutase | Klebsiella pneumoniae | Km | 0.26 mM | |

| UDP-(3-deoxy-3-fluoro)-D-galactose | UDP-Galactopyranose Mutase | Klebsiella pneumoniae | kcat | 1.6 min-1 | |

| 3-Azido-3-deoxy-galactopyranoside derivative (TD139) | Galectin-3 | Human | Kd | 14 nM | [17] |

| 3-(arylazolyl)-3-deoxy-D-galactopyranose derivatives | Galectin-1 | Human | Ki | 62-87 µM | [18] |

| Borylated PSMA Inhibitor (1a) | Prostate-Specific Membrane Antigen (PSMA) | Human | IC50 | 555.7 nM | [14] |

| Borylated PSMA Inhibitor (1f) | Prostate-Specific Membrane Antigen (PSMA) | Human | IC50 | 20.3 nM | [14] |

Experimental Protocols

Coupled Spectrophotometric Assay for Galactokinase Activity

This assay measures galactokinase activity by coupling the production of ADP to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.

Principle:

-

Galactokinase: Galactose + ATP → Galactose-1-Phosphate + ADP

-

Pyruvate Kinase: ADP + Phosphoenolpyruvate → ATP + Pyruvate

-

Lactate Dehydrogenase: Pyruvate + NADH + H⁺ → Lactate + NAD⁺

Materials:

-

Potassium phosphate buffer (e.g., 160 mM, pH 7.0)

-

ATP solution

-

Phosphoenolpyruvate (PEP) solution

-

Potassium chloride (KCl) solution

-

Magnesium chloride (MgCl₂) solution

-

NADH solution

-

Pyruvate kinase (PK) / Lactate dehydrogenase (LDH) enzyme mix

-

D-Galactose or this compound analog solution

-

Enzyme sample (Galactokinase)

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction cocktail containing buffer, ATP, PEP, KCl, MgCl₂, and NADH.

-

Pipette the reaction cocktail into a cuvette.

-

Add the PK/LDH enzyme mix.

-

Equilibrate the mixture to the desired temperature (e.g., 25°C) and monitor the absorbance at 340 nm until a stable baseline is achieved.

-

Initiate the reaction by adding the galactokinase enzyme solution.

-

Immediately add the galactose (or analog) substrate solution.

-

Mix by inversion and record the decrease in absorbance at 340 nm for a set period (e.g., 5 minutes).

-

Calculate the rate of reaction (ΔA₃₄₀/min) from the linear portion of the curve.

-

Enzyme activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

HPLC-Based Assay for UDP-Galactopyranose Mutase Activity

This method directly measures the conversion of UDP-galactopyranose to UDP-galactofuranose by separating the two isomers using high-performance liquid chromatography (HPLC).

Materials:

-

HEPES buffer (e.g., 25 mM, pH 7.0) containing NaCl (e.g., 125 mM)

-

Sodium dithionite (to reduce the flavin cofactor and create anaerobic conditions)

-

UDP-galactopyranose (substrate) or UDP-(3-deoxy-3-fluoro)-D-galactose

-

Enzyme sample (UDP-galactopyranose mutase)

-

HPLC system with an anion-exchange column (e.g., Dionex CarboPac PA100)

-

Mobile phase (e.g., 75 mM KH₂PO₄, pH 4.5)

-

UV detector set to 262 nm

Procedure:

-

Prepare the reaction mixture in an anaerobic environment containing buffer and sodium dithionite.

-

Add the UDP-galactose substrate to the reaction mixture.

-

Initiate the reaction by adding the UGM enzyme.

-

Incubate the reaction at the optimal temperature (e.g., 37°C) for a specific time (e.g., 1-5 minutes).

-

Stop the reaction by heat denaturation (e.g., boiling for 1 minute) followed by centrifugation to pellet the denatured protein.

-

Inject the supernatant onto the HPLC column.

-

Elute the UDP-sugar isomers isocratically with the mobile phase.

-

Monitor the elution profile at 262 nm.

-

Quantify the amounts of UDP-Galp and UDP-Galf by integrating the peak areas.

-

Calculate enzyme activity based on the amount of product formed over time.

Connection to Cellular Signaling

Direct evidence for this compound modulating specific signaling pathways is limited. Its biological significance primarily lies in its role as a metabolic intermediate analog and a synthetic precursor. However, studies on its parent molecule, D-galactose, have shown that high concentrations can induce cellular senescence and oxidative stress.[19][20] This D-galactose-induced aging model has been linked to the dysregulation of signaling pathways such as the YAP-CDK6 pathway in glioblastoma cells and the NAD⁺/Sirt1 pathway in myocardial cells.[21][22] While it is plausible that this compound or its metabolites could have some impact on these pathways, further research is needed to establish a direct link. The primary utility of this compound in the context of signaling is as a tool to inhibit or probe enzymes that may be upstream of signaling cascades.

Conclusion and Future Perspectives

This compound and its derivatives represent a versatile class of molecules with significant implications for biological research and drug development. Their utility as probes has deepened our understanding of enzyme kinetics and substrate specificity. More importantly, their role as key intermediates in the synthesis of high-affinity galectin inhibitors has paved the way for novel anti-fibrotic and anti-cancer therapies. Future research should continue to explore the therapeutic potential of this compound derivatives, including the development of new BNCT agents and antimicrobials. Furthermore, investigating the potential off-target effects and any direct influence on cellular signaling pathways will be crucial for the clinical translation of these promising compounds. The continued integration of chemical synthesis, enzymology, and cell biology will undoubtedly unlock new applications for this important class of deoxy sugars.

References

- 1. The DeLey-Doudoroff Pathway of Galactose Metabolism in Azotobacter vinelandii - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The DeLey-Doudoroff Pathway of Galactose Metabolism in Azotobacter vinelandii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. This compound | Benchchem [benchchem.com]

- 5. Enzyme Activity Measurement for Galactokinase [creative-enzymes.com]

- 6. researchgate.net [researchgate.net]

- 7. Induction of Galactokinase in Saccharomyces cerevisiae: Kinetics of Induction and Glucose Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3-Fluoro-3-deoxy-D-galactose: a new probe for studies on sugar cataract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Efficient synthesis of a galectin inhibitor clinical candidate (TD139) using a Payne rearrangement/azidation reaction cascade - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. US8697862B2 - Synthesis of galactoside inhibitors - Google Patents [patents.google.com]

- 11. Design and synthesis of novel 3-triazolyl-1-thiogalactosides as galectin-1, -3 and -8 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. (PDF) Synthesis and Evaluation of Boron Compounds for [research.amanote.com]

- 14. Synthesis and Initial Biological Evaluation of Boron-Containing Prostate-Specific Membrane Antigen Ligands for Treatment of Prostate Cancer Using Boron Neutron Capture Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Enhancing Boron Neutron Capture Therapy (BNCT) with Materials Based on COSAN-Functionalized Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis, binding affinity, and inhibitory capacity of cyclodextrin-based multivalent glycan ligands for human galectin-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. WO2020248068A1 - Synthesis of 3-azido-3-deoxy-d-galactopyranose - Google Patents [patents.google.com]

- 18. researchgate.net [researchgate.net]

- 19. D-galactose induces astrocytic aging and contributes to astrocytoma progression and chemoresistance via cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. D-galactose induces senescence of glioblastoma cells through YAP-CDK6 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Frontiers | CD38 Deficiency Alleviates D-Galactose-Induced Myocardial Cell Senescence Through NAD+/Sirt1 Signaling Pathway [frontiersin.org]

3-Deoxy-D-galactose: A Comprehensive Technical Guide on its Synthesis and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Deoxy-D-galactose, a monosaccharide derivative of D-galactose, is a molecule of significant interest in carbohydrate chemistry and glycobiology. While its natural occurrence is not well-documented, its value as a synthetic building block and biochemical probe is substantial. This technical guide provides an in-depth overview of the discovery, synthesis, and known biological interactions of this compound. Detailed experimental protocols for its chemical synthesis are presented, along with its physicochemical properties. Furthermore, this guide explores the natural occurrence of related deoxy sugars and the metabolic pathways of analogous compounds, offering a broader context for its potential applications in biomedical research and drug development.

Discovery and Synthesis

This compound, also known as 3-deoxy-D-xylo-hexose, was first synthesized and characterized in a laboratory setting. There is limited evidence of its isolation directly from natural sources. A key synthetic route was established by Copeland and Stick in 1977, which involves the deoxygenation of a protected D-galactose derivative. This synthesis paved the way for producing this and other deoxy sugars for research purposes.

The synthesis starts from the readily available 1,2:5,6-di-O-isopropylidene-α-D-galactofuranose. This is converted to its S-methyl 3-O-dithiocarbonate derivative, which is then reduced using tributylstannane to yield the protected 3-deoxy sugar, 3-deoxy-1,2:5,6-di-O-isopropylidene-α-D-xylo-hexofuranose[1]. Subsequent acid hydrolysis removes the isopropylidene protecting groups to afford this compound[1].

Experimental Protocol: Synthesis of this compound

The following protocol is adapted from the synthesis of 3,6-dideoxy-D-xylo-hexose (abequose) as described by Copeland and Stick, focusing on the steps leading to this compound[1].

Step 1: Synthesis of 3-Deoxy-1,2:5,6-di-O-isopropylidene-α-D-xylo-hexofuranose

-

Preparation of the S-methyl dithiocarbonate derivative:

-

To a solution of 1,2:5,6-di-O-isopropylidene-α-D-galactofuranose (5.2 g, 20 mmol) in tetrahydrofuran (60 ml), add sodium hydride (1.0 g, 40 mmol) and imidazole (20 mg).

-

Stir the mixture for 2 hours.

-

Add carbon disulphide (3.6 ml, 60 mmol) and continue stirring for 1 hour.

-

Add methyl iodide and stir until the reaction is complete (monitored by TLC).

-

Work up the reaction mixture to obtain the S-methyl 3-O-dithiocarbonate derivative.

-

-

Reduction to the 3-deoxy sugar:

-

Reduce the dithiocarbonate derivative with tributylstannane.

-

Purify the product by chromatography to yield 3-deoxy-1,2:5,6-di-O-isopropylidene-α-D-xylo-hexofuranose.

-

Step 2: Hydrolysis to this compound

-

Treat the protected 3-deoxy sugar (2.8 g, 11 mmol) with 2 M acetic acid (25 ml) in methanol (25 ml) at 45°C.

-

Monitor the reaction by TLC until the appearance of the free sugar.

-

Evaporate the solvent and dissolve the resulting oil in water.

-

Extract with chloroform to remove any unreacted starting material.

-

The aqueous layer contains the final product, this compound.

Data Presentation: Physicochemical Properties and Synthetic Yield

| Property | Value | Reference |

| Chemical Formula | C₆H₁₂O₅ | [2] |

| Molecular Weight | 164.16 g/mol | [2] |

| CAS Number | 4005-35-0 | [3] |

| Appearance | Colourless Syrup | [2] |

| Purity (typical) | Min. 95% (¹H-NMR) | [2] |

| Yield (of protected form) | 75% | [1] |

| Melting Point (of protected form) | 79-80 °C | [1] |

Natural Occurrence and Biological Significance

Direct evidence for the natural occurrence of this compound is scarce in the scientific literature. However, other deoxy sugars are widespread in nature and play crucial biological roles. For instance, 6-deoxy-L-galactose (L-fucose) is a key component of many glycoproteins and glycolipids and is involved in cell-cell recognition and signaling[4]. Dideoxy sugars, such as abequose (3,6-dideoxy-D-xylo-hexose), are important antigenic determinants in the lipopolysaccharides of Gram-negative bacteria like Salmonella[1][5].

While this compound itself may not be a common natural metabolite, its fluorinated analog, 3-deoxy-3-fluoro-D-galactose, has been used as a probe to study sugar metabolism and related diseases. For example, it is a substrate for aldose reductase, an enzyme implicated in the development of sugar cataracts[6]. This suggests that this compound and its derivatives can serve as valuable tools for investigating the substrate specificity and mechanism of enzymes involved in galactose metabolism.

Related Metabolic Pathways

Although a specific metabolic pathway for this compound is not defined, the catabolism of D-galactose in some microorganisms proceeds through a pathway involving a 3-deoxy intermediate. The De Ley-Doudoroff pathway, an alternative to the well-known Leloir pathway, involves the oxidation and dehydration of D-galactose to 2-keto-3-deoxy-D-galactonate. This intermediate is then cleaved into pyruvate and glyceraldehyde-3-phosphate, which enter central metabolism.

Visualizations

Synthetic Workflow

Caption: Chemical synthesis of this compound.

De Ley-Doudoroff Pathway for D-Galactose Catabolism

Caption: A related metabolic pathway involving a 3-deoxy sugar acid.

Conclusion

This compound is a synthetically accessible deoxy sugar that holds promise as a research tool in glycobiology and medicinal chemistry. While its natural abundance appears to be limited, its synthesis provides a platform for creating modified sugars to probe enzyme mechanisms and biological pathways. The study of its derivatives has already yielded insights into metabolic processes and disease mechanisms. Further research into the biological activities of this compound and its conjugates may uncover novel therapeutic applications. This guide provides a foundational resource for researchers interested in exploring the potential of this and other deoxy sugars in their work.

References

The Metabolic Fate of 3-Deoxy-D-galactose: A Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

3-Deoxy-D-galactose, a structurally modified analog of D-galactose, presents a compelling subject for investigation within cellular metabolism. While research on its direct metabolic role is emerging, studies on its fluorinated and other modified counterparts provide significant insights into its potential interactions with key metabolic pathways. This technical guide synthesizes the current understanding of this compound's metabolic fate, drawing on data from related compounds to propose its likely enzymatic processing. We present quantitative data from studies on its analogs, detail relevant experimental protocols for its study, and provide visualizations of the pertinent metabolic pathways. This document serves as a foundational resource for researchers aiming to explore the therapeutic and biological significance of this compound.

Introduction to Deoxy Sugars in Cellular Metabolism

Deoxy sugars, characterized by the replacement of a hydroxyl group with a hydrogen atom, are pivotal in various biological processes. Their structural modifications can dramatically alter their metabolic processing, leading to unique biological activities. For instance, the absence of a hydroxyl group can render a sugar resistant to certain enzymatic reactions while making it a substrate for others, or in some cases, an inhibitor. Understanding the metabolism of deoxy sugars like this compound is crucial for developing novel therapeutic agents and for dissecting the intricacies of carbohydrate metabolism.

Proposed Metabolic Pathways for this compound

Based on studies of its fluorinated analogs and the known pathways of galactose metabolism, this compound is likely metabolized through two primary routes: the Leloir pathway and the Polyol pathway.

Entry into the Leloir Pathway

The initial and committing step of galactose metabolism is its phosphorylation by galactokinase (GALK). Evidence suggests that the 3-hydroxyl group is not strictly essential for recognition by some galactokinases. Studies have shown that 3-deoxy-3-fluoro-D-galactose can be phosphorylated by yeast galactokinase, and E. coli galactokinase can utilize this compound as a substrate.[1] This suggests that this compound can be converted to this compound-1-phosphate.

Following phosphorylation, the molecule would likely be a substrate for galactose-1-phosphate uridylyltransferase (GALT), leading to the formation of UDP-3-deoxy-D-galactose. This nucleotide sugar analog could then potentially be acted upon by UDP-galactose 4'-epimerase (GALE), although the efficiency of this reaction is yet to be determined.

The Polyol Pathway

The polyol pathway, which involves the reduction of monosaccharides to their corresponding sugar alcohols, is another likely metabolic route. Aldose reductase (AR), the first enzyme in this pathway, has a broad substrate specificity. Notably, 3-fluoro-3-deoxy-D-galactose is a substrate for aldose reductase, with a higher affinity than D-galactose itself.[2] This strongly implies that this compound would also be efficiently reduced by aldose reductase to form 3-deoxy-D-galactitol. The subsequent oxidation of this polyol by sorbitol dehydrogenase is less certain and would require experimental verification.

Quantitative Data from Analog Studies

Direct kinetic data for this compound with metabolic enzymes are not yet widely available. However, studies on its fluorinated analogs provide valuable quantitative insights into its potential enzyme interactions.

| Substrate | Enzyme | Km (mM) | kcat (min-1) | Source |

| 3-Fluoro-3-deoxy-D-galactose | Aldose Reductase (Dog Lens) | 4.2 | Not Reported | [2] |

| D-Galactose | Aldose Reductase (Dog Lens) | ~0.4 | Not Reported | [2] |

| UDP-(3-deoxy-3-fluoro)-D-galactose | UDP-galactopyranose mutase | 0.26 | 1.6 | [3] |

| UDP-galactose (natural substrate) | UDP-galactopyranose mutase | 0.6 | 1364 | [3] |

Table 1: Michaelis-Menten Constants for this compound Analogs

Potential Effects on Cellular Signaling

The metabolism of sugar analogs can have significant downstream effects on cellular signaling. In cancer cells with an activated AKT signaling pathway, a switch from glucose to galactose metabolism can induce oxidative stress and cell death.[4] Given that this compound can likely enter galactose metabolic pathways, it may have similar effects on cancer cell viability, particularly in tumors dependent on aerobic glycolysis (the Warburg effect). Further research is warranted to explore the impact of this compound on AKT signaling and other metabolic sensing pathways.

Experimental Protocols

Investigating the metabolism of this compound requires specific and sensitive analytical techniques. Below are detailed methodologies for key experiments.

Preparation of Cell Lysates for Metabolite Analysis

This protocol is designed to quench metabolism rapidly and extract metabolites for subsequent analysis.

Materials:

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Ice-cold lysis buffer (e.g., 80% methanol)

-

Cell scraper

-

Microcentrifuge tubes, pre-cooled

-

High-speed refrigerated centrifuge

Procedure:

-

Place the cell culture dish on ice and aspirate the growth medium.

-

Wash the cells twice with ice-cold PBS, aspirating the PBS completely after each wash.

-

Add 1 mL of ice-cold lysis buffer per 107 cells directly to the dish.

-

Immediately scrape the cells from the dish using a pre-cooled cell scraper.

-

Transfer the cell suspension to a pre-cooled microcentrifuge tube.

-

Vortex the suspension vigorously for 30 seconds.

-

Centrifuge at maximum speed (>13,000 x g) for 15 minutes at 4°C to pellet cell debris.

-

Carefully transfer the supernatant, which contains the metabolites, to a new pre-cooled tube.

-

The metabolite extract is now ready for analysis by LC-MS/MS or other methods.

Quantification of Intracellular Nucleotide Sugars by HPLC

This protocol allows for the separation and quantification of UDP-sugars, including the potential product UDP-3-deoxy-D-galactose.

Instrumentation and Reagents:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Reversed-phase C18 column (e.g., Inertsil ODS-3)

-

Buffer A: 20 mM Triethylammonium acetate (TEAA), pH 7.0

-

Buffer B: Acetonitrile

-

Metabolite extract from Protocol 5.1, dried and reconstituted in water

Procedure:

-

Equilibrate the C18 column with 100% Buffer A at a flow rate of 1 mL/min.

-

Inject 20 µL of the reconstituted metabolite extract.

-

Develop a gradient to separate the nucleotide sugars. An example gradient is as follows:

-

0-15 min: 100% Buffer A

-

15-35 min: Linear gradient to 25% Buffer B

-

35-40 min: Linear gradient to 100% Buffer B

-

40-50 min: Hold at 100% Buffer B

-

-

Monitor the eluent at 260 nm to detect the uridine-containing nucleotide sugars.

-

Quantify the peaks by comparing their area to a standard curve generated with known concentrations of UDP-galactose and other relevant standards.

Future Directions

The study of this compound is a promising area of research. Future investigations should focus on:

-

Enzyme Kinetics: Determining the Michaelis-Menten constants of this compound with key enzymes such as galactokinase, GALT, and aldose reductase.

-

Metabolic Flux Analysis: Using stable isotope-labeled this compound to trace its metabolic fate and quantify its flux through different pathways.

-

Signaling Pathway Analysis: Investigating the impact of this compound on key signaling nodes like AKT, AMPK, and mTOR in various cell types, particularly in cancer cells.

-

Therapeutic Potential: Evaluating the efficacy of this compound as a potential therapeutic agent, for example, in the context of cancers with specific metabolic vulnerabilities.

Conclusion

While direct research on this compound is in its early stages, the available evidence from its analogs strongly suggests its potential to be metabolized through the Leloir and Polyol pathways. Its ability to interact with key metabolic enzymes opens up exciting possibilities for its use as a research tool and as a basis for the development of novel therapeutics. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to further elucidate the role of this compound in cellular metabolism.

References

The Role of 3-Deoxy-D-galactose and its Analogs as Precursors in Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxy sugars are integral components of a wide array of biologically active molecules, including antibiotics and therapeutic agents, where they can significantly influence molecular recognition, stability, and overall efficacy. Among these, 3-Deoxy-D-galactose and its derivatives represent a critical class of precursors in the biosynthesis of complex glycans and natural products. This technical guide provides an in-depth exploration of the biosynthetic pathways involving this compound analogs, with a particular focus on the well-characterized pathway of dTDP-3-acetamido-3,6-dideoxy-α-D-galactose. Furthermore, it delves into related catabolic pathways of 2-keto-3-deoxy-galactonate (KDGal), which offer valuable insights into the enzymatic logic for modifying the galactose scaffold at the C3 position. This document serves as a comprehensive resource, amalgamating pathway descriptions, quantitative enzymatic data, and detailed experimental protocols to support further research and development in this field.

Introduction: The Significance of Deoxy Sugars

Deoxy sugars are monosaccharides that have had one or more of their hydroxyl groups replaced by a hydrogen atom. This seemingly subtle modification has profound implications for their biological function. The absence of a hydroxyl group can alter the sugar's polarity, hydrogen bonding capacity, and susceptibility to enzymatic degradation. A prime example is the 2-deoxy-D-ribose that forms the backbone of deoxyribonucleic acid (DNA), providing it with the necessary stability for the long-term storage of genetic information.

Beyond their role in nucleic acids, deoxy sugars are crucial constituents of numerous biomolecules involved in diverse biological processes. They are found in glycoproteins and glycolipids, which are vital for cell signaling, cell-cell interactions, and immune responses.[1] For instance, fucose (6-deoxy-L-galactose) is a key component of many cell surface glycans that mediate these interactions.[1] The presence of deoxygenated sugar units in various antibiotics and other therapeutic agents can be critical for their biological activity, often enhancing their binding to target receptors or improving their pharmacological properties.[1] Consequently, the study of biosynthetic pathways that produce these unique sugars is of significant interest for the development of new therapeutic agents and biomaterials.

Biosynthesis of a this compound Analog: dTDP-3-acetamido-3,6-dideoxy-α-D-galactose

While the direct biosynthesis of this compound is not extensively documented as a standalone pathway, the biosynthesis of its activated nucleotide derivative, dTDP-3-acetamido-3,6-dideoxy-α-D-galactose (dTDP-D-Fucp3NAc), is a well-elucidated pathway in bacteria, such as Aneurinibacillus thermoaerophilus.[2] This pathway serves as an excellent model for understanding the enzymatic steps required to generate a 3-deoxy-galactose scaffold. The biosynthesis involves a sequence of five enzymatic reactions.[2]

The initial two steps of this pathway are shared with the biosynthesis of dTDP-L-rhamnose.[2] The pathway commences with the transfer of a thymidylylmonophosphate group from dTTP to D-glucose-1-phosphate, a reaction catalyzed by D-glucose-1-phosphate thymidylyltransferase (RmlA).[2] The resulting dTDP-D-glucose is then converted to dTDP-4-keto-6-deoxy-D-glucose by the action of dTDP-D-glucose-4,6-dehydratase (RmlB).[2]

The subsequent three steps are unique to the dTDP-D-Fucp3NAc pathway and involve an isomerase, a transaminase, and a transacetylase.[2] A key step is the isomerization of the 4-keto intermediate to a 3-keto product, which also involves an epimerization at the C-4 position to yield a 6-deoxy-D-xylo configuration.[2] This is followed by a transamination at the C-3 position and a final N-acetylation to produce the final product, dTDP-3-acetamido-3,6-dideoxy-α-D-galactose.[2]

Signaling Pathway Diagram

Related Catabolic Pathways: Insights from 2-Keto-3-deoxy-galactonate (KDGal) Metabolism

While not a direct biosynthesis of this compound, the catabolism of D-galactose and D-galacturonate proceeds through 2-keto-3-deoxy-galactonate (KDGal), a molecule that shares the 3-deoxy feature. These pathways, found in both bacteria and fungi, provide valuable information on the enzymes capable of modifying the galactose backbone at the C3 position.

Bacterial DeLey-Doudoroff Pathway for D-Galactose Catabolism

In some bacteria, the DeLey-Doudoroff pathway serves as an alternative route for D-galactose catabolism. This pathway involves the oxidation of D-galactose to D-galactonate, followed by a dehydration step to yield D-2-keto-3-deoxy-galactonate (D-KDGal).[1][3] D-KDGal is then further metabolized to intermediates of central carbon metabolism, such as pyruvate and glyceraldehyde-3-phosphate.[1]

Fungal D-Galacturonate Catabolic Pathway

Fungi, particularly species like Trichoderma reesei and Aspergillus niger, utilize a distinct pathway for the catabolism of D-galacturonate, a major component of pectin.[1][3] This pathway involves the reduction of D-galacturonate to L-galactonate, which is then dehydrated to form L-2-keto-3-deoxy-galactonate (L-KDGal).[3][4][5] L-KDGal is subsequently cleaved by an aldolase into pyruvate and L-glyceraldehyde.[4][5]

Catabolism of 3,6-Anhydro-L-galactose in Marine Bacteria

A novel metabolic pathway for 3,6-anhydro-L-galactose (L-AHG), a primary component of agarose from red macroalgae, has been discovered in marine bacteria like Vibrio sp..[6][7] In this pathway, L-AHG is converted in two steps to L-2-keto-3-deoxy-galactonate (L-KDGal).[6][7]

Pathway Diagrams

Quantitative Data

The study of fluorinated analogs of this compound has provided valuable quantitative data on enzyme-substrate interactions. These analogs act as probes to investigate the substrate specificity and catalytic mechanism of various enzymes.

| Enzyme | Substrate | Km (mM) | Organism/Source | Reference |

| Aldose Reductase | 3-Fluoro-3-deoxy-D-galactose | 4.2 | Dog Lens | [8] |

| UDP-galactopyranose mutase | UDP-(3-deoxy-3-fluoro)-D-galactose | 0.26 | Mycobacterium tuberculosis | [9] |

| L-threo-3-deoxy-hexulosonate aldolase | L-threo-3-deoxy-hexulosonate | 3.5 | Hypocrea jecorina | [4] |

| L-threo-3-deoxy-hexulosonate aldolase | Pyruvate | 0.5 | Hypocrea jecorina | [4] |

| L-threo-3-deoxy-hexulosonate aldolase | L-Glyceraldehyde | 1.2 | Hypocrea jecorina | [4] |

Experimental Protocols

Overexpression and Purification of Enzymes for Biosynthetic Pathways

This protocol is adapted from the methodologies used for the characterization of the dTDP-D-Fucp3NAc biosynthetic enzymes.[2]

Objective: To produce and purify recombinant enzymes involved in the biosynthesis of this compound analogs.

Materials:

-

Escherichia coli expression strain (e.g., BL21(DE3))

-

Expression vector with the gene of interest (e.g., pET vector)

-

Luria-Bertani (LB) medium with appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT)

-

Ni-NTA affinity chromatography column

-

Wash buffer (Lysis buffer with 20 mM imidazole)

-

Elution buffer (Lysis buffer with 250 mM imidazole)

-

SDS-PAGE analysis equipment

Procedure:

-

Transform the expression vector into competent E. coli cells.

-

Inoculate a starter culture in LB medium with the appropriate antibiotic and grow overnight at 37°C.

-

Inoculate a larger volume of LB medium with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow at a lower temperature (e.g., 18-25°C) for several hours or overnight.

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization.

-

Clarify the lysate by centrifugation.

-

Load the supernatant onto a pre-equilibrated Ni-NTA column.

-

Wash the column with wash buffer to remove unbound proteins.

-

Elute the His-tagged protein with elution buffer.

-

Analyze the purified protein by SDS-PAGE.

-

Dialyze the purified protein against a suitable storage buffer.

In Vitro Reconstitution of a Biosynthetic Pathway and Product Analysis

This protocol outlines a general method for reconstituting a multi-enzyme biosynthetic pathway in vitro and analyzing the products.

Objective: To demonstrate the enzymatic conversion of a starting substrate to a final this compound analog product.

Materials:

-

Purified enzymes of the biosynthetic pathway

-

Starting substrate (e.g., D-glucose-1-phosphate, dTTP)

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2)

-

Cofactors as required by the specific enzymes (e.g., NAD(P)H, PLP, Acetyl-CoA)

-

High-Performance Liquid Chromatography (HPLC) system

-

Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

-

Set up the enzymatic reaction in a microcentrifuge tube containing the reaction buffer, starting substrates, and all necessary cofactors.

-

Initiate the reaction by adding the purified enzymes.

-

Incubate the reaction at the optimal temperature for the enzymes (e.g., 37°C) for a defined period.

-

Stop the reaction by heat inactivation or by adding a quenching agent (e.g., acid or organic solvent).

-

Clarify the reaction mixture by centrifugation.

-

Analyze the supernatant by reverse-phase HPLC to monitor the consumption of substrates and the formation of intermediates and the final product.

-

For structural characterization, scale up the reaction, purify the product by preparative HPLC, and analyze by 1H and 13C NMR spectroscopy.

Experimental Workflow Diagram

Conclusion and Future Directions

The biosynthesis of this compound and its analogs is a rich area of research with significant implications for drug development and glycobiology. The detailed characterization of pathways like that for dTDP-3-acetamido-3,6-dideoxy-α-D-galactose provides a roadmap for the enzymatic synthesis of novel deoxy sugars. Furthermore, the enzymes from related catabolic pathways offer a toolbox of biocatalysts for the specific modification of the galactose scaffold. Future work in this field will likely focus on the discovery of new biosynthetic pathways for deoxy sugars, the engineering of these pathways to produce novel sugar derivatives, and the application of these molecules in the development of new therapeutics and probes for studying biological systems. The methodologies and data presented in this guide provide a solid foundation for these future endeavors.

References

- 1. This compound | Benchchem [benchchem.com]

- 2. Biosynthesis of dTDP-3-acetamido-3,6-dideoxy-alpha-D-galactose in Aneurinibacillus thermoaerophilus L420-91T - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Catabolism of 2-keto-3-deoxy-galactonate and the production of its enantiomers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The missing link in the fungal D-galacturonate pathway: identification of the L-threo-3-deoxy-hexulosonate aldolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cris.vtt.fi [cris.vtt.fi]

- 6. researchgate.net [researchgate.net]

- 7. Identification of the enantiomeric nature of 2-keto-3-deoxy-galactonate in the catabolic pathway of 3,6-anhydro-L-galactose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3-Fluoro-3-deoxy-D-galactose: a new probe for studies on sugar cataract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 3-Deoxy-D-galactose

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Deoxy-D-galactose, a derivative of the monosaccharide D-galactose, is a molecule of significant interest in various fields of biochemical and pharmaceutical research. The absence of the hydroxyl group at the C-3 position imparts unique chemical and biological properties, making it a valuable tool for studying carbohydrate metabolism, enzyme specificity, and as a potential building block in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its role in relevant biological pathways.

Physicochemical Properties

The physicochemical properties of this compound and its fluorinated analog, 3-Deoxy-3-fluoro-D-galactose, are summarized below. The data for the fluorinated compound is included for comparative purposes, as it is often used in related research and has been more extensively characterized in some aspects.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₂O₅ | [1] |

| Molecular Weight | 164.16 g/mol | [1] |

| Appearance | Colourless Syrup | [1] |

| Melting Point | Not available (syrupy nature) | |

| Boiling Point | Not available | |

| Solubility | Soluble in DMSO, Methanol, Water | [1] |

| Optical Rotation | Not available | |

| CAS Number | 4005-35-0 | [1] |

Table 2: Physicochemical Properties of 3-Deoxy-3-fluoro-D-galactose

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₁FO₅ | [2][3] |

| Molecular Weight | 182.15 g/mol | [2][3] |

| Melting Point | 114 °C | [2] |

| Boiling Point | 503.2 °C | [2][4][5] |

| Density | 1.494 g/cm³ | [2][4][5] |

| Flash Point | 258.1 °C | [2][5] |

| CAS Number | 52904-86-6 | [2][3] |

Experimental Protocols

Synthesis of 3-Deoxy-D-galactopyranose Derivatives

General Synthetic Strategy:

-

Protection of Hydroxyl Groups: Starting with a suitable D-galactose derivative, such as a pyranoside with appropriate protecting groups (e.g., benzyl, acetyl), the hydroxyl groups that are not to be modified are protected. This ensures regioselectivity in the subsequent steps.

-

Activation of the C-3 Hydroxyl Group: The hydroxyl group at the C-3 position is activated to create a good leaving group. This is often achieved by converting it into a sulfonate ester, such as a tosylate or mesylate.

-

Nucleophilic Displacement: The activated C-3 position is then subjected to nucleophilic substitution to introduce the desired "deoxy" functionality. For a simple deoxy sugar, this would involve a reductive deoxygenation step. For derivatives, a nucleophile such as an azide ion can be used.

-

Deprotection: Finally, all protecting groups are removed to yield the free this compound derivative.

A representative experimental workflow for the synthesis of a this compound derivative is illustrated below.

Figure 1. Generalized synthetic workflow for this compound derivatives.

Purification

Purification of this compound and its derivatives often employs chromatographic techniques. Due to the polar nature of carbohydrates, normal-phase chromatography on silica gel can be effective for protected intermediates. For the final, deprotected and highly polar products, techniques such as size-exclusion chromatography are often employed to separate the target molecule from reagents and byproducts.

Analysis

The structural elucidation and purity assessment of this compound are typically performed using a combination of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure, including the absence of the C-3 hydroxyl group and the stereochemistry of the sugar.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the final compound. A variety of columns and detection methods can be used, depending on the specific properties of the molecule. For underivatized sugars, columns such as those based on amino or ligand-exchange stationary phases are common, often with refractive index (RI) detection.

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound.

Biological Activity and Signaling Pathways

This compound and its analogs are valuable tools for probing biological systems. Their modified structure can influence their interaction with enzymes and their metabolism within cellular pathways.

DeLey-Doudoroff Pathway

While the direct catabolism of this compound is not extensively detailed, the closely related DeLey-Doudoroff pathway provides a likely metabolic route for D-galactose in some bacteria. This pathway converts D-galactose into key intermediates of central metabolism. A critical intermediate in this pathway is 2-keto-3-deoxy-D-galactonate, which shares the C-3 deoxy feature with the topic compound.

Figure 2. The DeLey-Doudoroff pathway for D-galactose metabolism.

Polyol Pathway and Aldose Reductase

The fluorinated analog, 3-deoxy-3-fluoro-D-galactose, has been shown to be a substrate for aldose reductase , the first enzyme in the polyol pathway. This pathway is implicated in diabetic complications. Aldose reductase reduces aldoses to their corresponding sugar alcohols (polyols). The interaction of this compound with this enzyme is of interest for developing specific inhibitors or probes.

Figure 3. Action of Aldose Reductase on 3-Deoxy-3-fluoro-D-galactose.

Conclusion

This compound is a carbohydrate with distinct physicochemical properties that make it a valuable tool in biochemical and medicinal chemistry research. While some of its physical constants remain to be definitively determined, likely due to its non-crystalline nature, its chemical reactivity and biological interactions are of considerable interest. The experimental protocols and pathway information provided in this guide offer a solid foundation for researchers and drug development professionals working with this and related deoxy sugars. Further investigation into its specific metabolic fate and its interactions with various enzymes will undoubtedly open up new avenues for its application in the development of novel diagnostics and therapeutics.

References

- 1. astechireland.ie [astechireland.ie]

- 2. 3-Deoxy-3-fluoro-D-galactose - Aqueous solution | 52904-86-6 | MD05336 [biosynth.com]

- 3. WO2020248068A1 - Synthesis of 3-azido-3-deoxy-d-galactopyranose - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Improvement in Analytical Methods for Determination of Sugars in Fermented Alcoholic Beverages - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Deoxy-D-galactose and its Relationship to D-galactose

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Deoxy-D-galactose and its structural and functional relationship to its parent monosaccharide, D-galactose. The document delves into the chemical properties, biological significance, and metabolic pathways of both molecules. A key focus is the role of this compound as a valuable tool in glycobiology research and as a potential modulator of enzymatic pathways involved in galactose metabolism. This guide includes a comparative analysis of their interactions with key enzymes, detailed experimental protocols for their synthesis and analysis, and visual representations of relevant biochemical pathways to facilitate a deeper understanding for researchers in drug development and life sciences.

Introduction to D-galactose and its Deoxy Analog

D-galactose is a naturally occurring aldohexose and a C-4 epimer of glucose that plays a central role in cellular metabolism and bio-synthesis.[1][2] It is a key component of the disaccharide lactose, found in milk and dairy products, and is a fundamental building block of various glycoproteins and glycolipids essential for cell-cell recognition, signaling, and immune responses.[3][4] The metabolism of D-galactose is primarily managed by the Leloir pathway, which converts it into glucose-1-phosphate, subsequently entering glycolysis.[5]

Deoxy sugars, characterized by the replacement of a hydroxyl group with a hydrogen atom, are a significant class of carbohydrates with diverse biological activities.[1] this compound, the focus of this guide, is a derivative of D-galactose lacking the hydroxyl group at the C-3 position. This seemingly minor structural modification leads to significant alterations in its chemical reactivity and biological function, making it a subject of interest in medicinal chemistry and glycobiology. Deoxy sugars are found in various natural products, including antibiotics, and are utilized as research tools to probe enzyme mechanisms and as potential therapeutic agents.[1]

Physicochemical Properties

A comparative summary of the key physicochemical properties of D-galactose and this compound is presented in Table 1. The removal of the hydroxyl group at the C-3 position in this compound results in a lower molecular weight and a change in polarity, which can influence its solubility and interactions with biological macromolecules.

| Property | D-galactose | This compound | Reference(s) |

| Molecular Formula | C₆H₁₂O₆ | C₆H₁₂O₅ | [3] |

| Molecular Weight | 180.16 g/mol | 164.16 g/mol | [3] |

| Appearance | White crystalline solid | Colorless syrup | [6] |

| Solubility | Soluble in water | Soluble in water, DMSO, Methanol | [3][6] |

| IUPAC Name | (2R,3S,4S,5R)-2,3,4,5,6-pentahydroxyhexanal | (2R,4S,5R)-2,4,5,6-tetrahydroxyhexanal |

Biological Significance and Metabolic Pathways

D-galactose Metabolism

The primary route for D-galactose metabolism in most organisms is the Leloir pathway . This pathway converts D-galactose into glucose-1-phosphate, which can then be isomerized to glucose-6-phosphate and enter glycolysis. The key enzymes in this pathway are galactokinase (GALK), galactose-1-phosphate uridylyltransferase (GALT), and UDP-galactose 4'-epimerase (GALE).[5]

An alternative route for galactose metabolism, particularly in some bacteria, is the DeLey-Doudoroff pathway .[1] This pathway involves the oxidation of D-galactose to D-galactonate, followed by dehydration to 2-keto-3-deoxy-D-galactonate (KDG).[7]

In hyperglycemic conditions, D-galactose can also be metabolized through the polyol pathway . Aldose reductase (AR) reduces galactose to galactitol (dulcitol). The accumulation of galactitol can lead to osmotic stress and has been implicated in the pathogenesis of diabetic complications, such as cataracts.[8][9]

Interaction of this compound with Metabolic Pathways

The absence of the C-3 hydroxyl group in this compound significantly alters its interaction with the enzymes of the aforementioned pathways.

-

Leloir Pathway: While some galactokinases exhibit substrate promiscuity and can phosphorylate deoxy-sugars like 2-deoxy-D-galactose, the efficiency of this phosphorylation for this compound is likely reduced compared to D-galactose.[1][10] The C-3 hydroxyl group is a key recognition element for many enzymes, and its absence can impair binding and catalysis.

-

Polyol Pathway: In contrast to its likely reduced interaction with the Leloir pathway, a fluorinated analog of this compound, 3-fluoro-3-deoxy-D-galactose (3-FDGal), has been shown to be a better substrate for aldose reductase than D-galactose.[5] This suggests that this compound may also be readily reduced by aldose reductase, potentially acting as a competitive substrate and influencing the flux of the polyol pathway.

Comparative Quantitative Data

The following table summarizes the available quantitative data comparing the interaction of D-galactose and its 3-deoxy analog (or its fluorinated derivative) with key enzymes.

| Enzyme | Substrate | Kₘ (mM) | Vₘₐₓ (relative to D-galactose) | Reference(s) |

| Aldose Reductase (dog lens) | D-galactose | ~0.42 | 1 | [5] |

| 3-Fluoro-3-deoxy-D-galactose | 4.2 | Higher | [5] | |

| Galactokinase (E. coli) | D-galactose | 0.5 | 1 | |

| 2-Deoxy-D-galactose | Substrate | - | [10] |

Note: Direct kinetic data for this compound with galactokinase was not available in the reviewed literature. The data for 2-Deoxy-D-galactose is included to suggest potential interaction.

Experimental Protocols

Synthesis of this compound

Principle: The synthesis involves the selective protection of hydroxyl groups, followed by the deoxygenation of the C-3 hydroxyl group, and subsequent deprotection to yield the final product.

Materials:

-

D-galactose

-

Acetone

-

Sulfuric acid

-

Pyridine

-

Methanesulfonyl chloride (MsCl)

-

Lithium aluminum hydride (LiAlH₄)

-

Dry tetrahydrofuran (THF)

-

Hydrochloric acid

-

Ethyl acetate

-

Sodium bicarbonate

-

Magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Protection of D-galactose:

-

Suspend D-galactose in dry acetone and add a catalytic amount of concentrated sulfuric acid.

-

Stir the mixture at room temperature until the D-galactose dissolves and thin-layer chromatography (TLC) indicates the formation of 1,2:5,6-di-O-isopropylidene-α-D-galactofuranose.

-

Neutralize the reaction with sodium bicarbonate, filter, and concentrate the filtrate under reduced pressure.

-

-

Mesylation of the C-3 Hydroxyl Group:

-

Dissolve the protected galactose derivative in dry pyridine and cool to 0°C.

-

Add methanesulfonyl chloride dropwise and stir the reaction at 0°C for several hours.

-

Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry over magnesium sulfate and concentrate.

-

-

Reductive Deoxygenation:

-

Dissolve the mesylated intermediate in dry THF.

-

Carefully add an excess of lithium aluminum hydride in portions at 0°C.

-

Allow the reaction to warm to room temperature and then reflux for several hours until TLC indicates the consumption of the starting material.

-

Cool the reaction to 0°C and cautiously quench with water, followed by 15% NaOH solution, and then water again.

-

Filter the resulting precipitate and concentrate the filtrate.

-

-

Deprotection:

-

Dissolve the deoxy intermediate in a mixture of aqueous acetic acid or dilute HCl.

-

Heat the solution to hydrolyze the isopropylidene groups.

-

Monitor the deprotection by TLC.

-

Neutralize the reaction and concentrate under reduced pressure.

-

-

Purification:

-

Purify the final product, this compound, by silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/methanol).

-

Aldose Reductase Activity Assay

This protocol is adapted from the methodology used to study the kinetics of 3-fluoro-3-deoxy-D-galactose with aldose reductase.[5]

Principle: The activity of aldose reductase is determined by spectrophotometrically measuring the decrease in absorbance at 340 nm due to the oxidation of NADPH to NADP⁺.

Materials:

-

Purified aldose reductase

-

NADPH

-

Potassium phosphate buffer (pH 6.2)

-

D-galactose stock solution

-

This compound stock solution

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Reaction Mixture Preparation:

-

Prepare a reaction mixture in a quartz cuvette containing potassium phosphate buffer, NADPH (final concentration ~0.1 mM), and the purified aldose reductase.

-

-

Initiation of the Reaction:

-

Initiate the reaction by adding a specific concentration of the sugar substrate (D-galactose or this compound) to the reaction mixture.

-

-

Spectrophotometric Measurement:

-

Immediately start monitoring the decrease in absorbance at 340 nm at a constant temperature (e.g., 25°C) for a set period (e.g., 5 minutes).

-

-

Data Analysis:

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).

-

Repeat the assay with varying concentrations of the sugar substrate to determine the Michaelis-Menten kinetic parameters (Kₘ and Vₘₐₓ).

-

To determine if this compound acts as a competitive inhibitor, perform the assay with varying concentrations of D-galactose in the presence of a fixed concentration of this compound and analyze the data using a Lineweaver-Burk plot.

-

Visualizations of Pathways and Workflows

Metabolic Pathways

Caption: The Leloir Pathway for D-galactose metabolism.

Caption: The Polyol Pathway and the potential metabolism of this compound.

Experimental Workflow

Caption: Workflow for determining aldose reductase kinetics.

Conclusion

This compound serves as a fascinating molecular probe to understand the intricacies of galactose metabolism. Its structural deviation from D-galactose, specifically the absence of the C-3 hydroxyl group, leads to altered interactions with key metabolic enzymes. While its role as a substrate for galactokinase in the Leloir pathway may be diminished, evidence from its fluorinated analog suggests it could be a potent substrate for aldose reductase in the polyol pathway. This differential activity presents opportunities for its use in studying the metabolic flux between these pathways and for the development of targeted therapeutic agents. Further research is warranted to fully elucidate the kinetic parameters of this compound with all the enzymes of galactose metabolism and to explore its effects in cellular and in vivo models. This guide provides a foundational resource for researchers embarking on such investigations.

References

- 1. This compound | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 3-Deoxy-3-fluoro-D-galactose - Aqueous solution | 52904-86-6 | MD05336 [biosynth.com]

- 4. HPLC Method for Analysis of Galactose on Primesep S2 Column | SIELC Technologies [sielc.com]

- 5. 3-Fluoro-3-deoxy-D-galactose: a new probe for studies on sugar cataract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kinetic studies with liver galactokinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Catabolism of 2-keto-3-deoxy-galactonate and the production of its enantiomers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of galactose feeding on aldose reductase gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Feedback inhibition of aldose reductase gene expression in rat renal medulla. Galactitol accumulation reduces enzyme mRNA levels and depletes cellular inositol content - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ptools.cottongen.org [ptools.cottongen.org]

- 11. Diastereoselective Synthesis of the Borylated d-Galactose Monosaccharide 3-Boronic-3-Deoxy-d-Galactose and Biological Evaluation in Glycosidase Inhibition and in Cancer for Boron Neutron Capture Therapy (BNCT) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of allyl 3-deoxy- and 4-deoxy-beta-D-galactopyranoside and simultaneous preparations of Gal(1-->2)- and Gal(1-->3)-linked disaccharide glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of fluoro- and seleno-containing d -lactose and d -galactose analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB02299K [pubs.rsc.org]

- 14. Synthesis of L-glucose and L-galactose derivatives from D-sugars [html.rhhz.net]

- 15. WO2020248068A1 - Synthesis of 3-azido-3-deoxy-d-galactopyranose - Google Patents [patents.google.com]

Function of the C3 hydroxyl group in D-galactose

An In-depth Technical Guide on the Core Function of the C3 Hydroxyl Group in D-galactose

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

D-galactose is a fundamental monosaccharide involved in a myriad of biological processes, from energy metabolism to cellular recognition and signaling. Its stereochemistry plays a pivotal role in defining its function and interactions with biomolecules. This technical guide provides a comprehensive analysis of the C3 hydroxyl (C3-OH) group of D-galactose, a key functional moiety that dictates its biological specificity. We delve into the structural significance of its axial orientation, its critical role in molecular recognition through hydrogen bonding, and its influence on enzymatic activity and signaling pathways. This document consolidates quantitative binding data, detailed experimental protocols for studying its function, and visual representations of associated biochemical pathways to serve as a critical resource for researchers in glycobiology and medicinal chemistry.

Structural Significance of the C3 Hydroxyl Group

In its most stable pyranose ring form, the C3-OH group of D-galactose adopts an axial orientation. This contrasts with the equatorial position of the C3-OH in D-glucose. This seemingly minor stereochemical difference has profound implications for the molecule's three-dimensional structure and its ability to interact with enzymes and receptor proteins. The axial C3-OH group, along with the axial C4-OH group, defines the characteristic shape of the galactose binding face, which is specifically recognized by a class of proteins known as galectins and other galactose-binding enzymes.

Role in Molecular Recognition and Binding Affinity

The C3-OH group is a critical determinant for high-affinity binding to galactose-specific lectins and enzymes. It primarily functions as a hydrogen bond donor, forming strong, directional interactions with charged or polar amino acid residues in protein binding pockets.

Quantitative Analysis of Binding Affinity

The importance of the C3-OH group is quantitatively demonstrated by comparing the binding affinities of D-galactose derivatives with modifications at the C3 position to specific receptors, such as human Galectin-3 (hGal-3). Isothermal Titration Calorimetry (ITC) is a standard method for determining these binding parameters. Modifications at the C3 position, such as substitution or removal of the hydroxyl group, can drastically alter the dissociation constant (Kd), providing a quantitative measure of the C3-OH group's contribution to the binding energy.

| Compound | Receptor | Kd (µM) | Fold Change vs. Parent | Citation |

| N-Acetyllactosamine (LacNAc) | hGal-3 | 91.0 | (Reference) | [1] |

| 3'-O-sulfated LacNAc | hGal-3 | 38.0 | 2.4x increase | [1] |

| 3'-desulfated LacNAc (Removal of 3'-O-sulfate) | hGal-3 | 52.6 | 1.7x decrease | [1] |

| 3'-O-sulfated Propargylated LacNAc | hGal-3 | 14.7 | 6.2x increase | [1] |

| Galactose with C3-phenylamide group | hGal-3 | ~6500 (Ki) | ~71x decrease | |

| Galactose with C3-triazole derivative | hGal-3 | Low µM range | Significant increase | [2] |

Table 1: Thermodynamic binding parameters of D-galactose analogs to human Galectin-3 (hGal-3). The 3' position of the lactosamine corresponds to the C3 position of the galactose moiety. Data shows that modification of the C3-OH can significantly enhance or reduce binding affinity.

Hydrogen Bonding Network

The C3-OH group, along with the C4-OH, forms a canonical hydrogen-bonding pattern essential for recognition by many galactose-binding proteins. Ultra-high-resolution crystal structures reveal that the binding site of a protein like Galectin-3 is preorganized to recognize a specific framework of oxygens presented by the sugar. The C3-OH often engages in "cooperative hydrogen bonding," acting as both a donor and an acceptor with protein side chains (e.g., Arginine, Asparagine, Glutamic acid) and structured water molecules, further stabilizing the complex.[2][3]

Figure 1. Key interactions of D-galactose in a protein binding site.

Role in Enzymatic Reactions

The precise orientation of the C3-OH group is vital for substrate recognition and catalysis in several key enzymes.

-

β-Galactosidase: This enzyme catalyzes the hydrolysis of lactose into galactose and glucose. Kinetic studies have shown that the presence and correct stereochemical configuration of the hydroxyl groups at positions C3 and C4 are critical for both binding to the enzyme's active site and for the subsequent catalytic steps.[4] Altering the C3-OH group significantly impairs enzymatic activity.

-

UDP-galactopyranose Mutase: This enzyme catalyzes the conversion of UDP-galactopyranose to UDP-galactofuranose. Studies using 3-deoxy-3-fluoro-D-galactose analogs have demonstrated that the enzyme can tolerate modifications at the C3 position, although it affects turnover rates.[5] This indicates the C3-OH is involved in, but not absolutely essential for, the isomerization reaction in this specific enzyme.

Involvement in Signaling Pathways

The specific recognition of the D-galactose C3-OH group is a foundational event in various signaling cascades, most notably those mediated by galectins.

Galectin-3 Mediated Signaling

Galectin-3 is a versatile lectin that can be found intracellularly and extracellularly. Extracellularly, it binds to β-galactoside-containing glycans on cell surface receptors. The C3-OH of galactose is a key recognition point for this binding.

-

Binding and Lattice Formation: Galectin-3 can cross-link cell surface glycoproteins and glycolipids, forming a "glycan lattice." This lattice restricts the lateral movement of receptors, modulating their signaling output.

-

Inflammatory Response: In immune cells like microglia and macrophages, Galectin-3 binding can trigger pro-inflammatory signaling. It has been shown to directly bind to and promote the activation of the NLRP3 inflammasome, a key component of the innate immune system, leading to the release of inflammatory cytokines.[6]

-

Nutrient Sensing: The expression and secretion of Galectin-3 are linked to the hexosamine biosynthetic pathway (HBP), which is a cellular nutrient sensor. This suggests a feedback loop where cellular metabolic status can influence galectin-mediated signaling events on the cell surface.[7]

Figure 2. Galectin-3 signaling initiated by galactose recognition.

Experimental Protocols

This section provides generalized methodologies for key experiments used to elucidate the function of the C3-OH group of D-galactose.

Protocol 1: Determination of Binding Affinity by Isothermal Titration Calorimetry (ITC)

Objective: To quantitatively measure the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) of a galactose-binding protein (e.g., Galectin-3) with D-galactose and its C3-modified analogs.

Materials:

-

Isothermal Titration Calorimeter

-

Purified galactose-binding protein (10-50 µM in titration buffer)

-

D-galactose or C3-modified analog (10-20x the protein concentration in the same buffer)

-

Titration buffer (e.g., PBS, pH 7.4), degassed thoroughly

Methodology:

-

Sample Preparation: Prepare precise concentrations of the protein and the sugar ligand in the identical, degassed buffer solution. Mismatched buffers will generate large heats of dilution, obscuring the binding data.

-

Instrument Setup: Equilibrate the ITC instrument to the desired temperature (e.g., 25°C). Load the protein solution into the sample cell and the ligand solution into the injection syringe.

-

Titration: Perform an initial small injection (e.g., 0.5 µL) to remove any air from the syringe tip, and discard this data point during analysis. Proceed with a series of injections (e.g., 19 injections of 2 µL each) at regular intervals (e.g., 150 seconds) to allow for thermal equilibration.

-